(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol is a complex organic compound notable for its structural features and potential applications in scientific research. This compound is characterized by a dichlorophenyl group, a dihydro naphthol moiety, and a triethylsilyl protective group. The stereochemistry of the compound is defined by the (4S) configuration, which is crucial for its chemical behavior and biological activity. It is primarily classified as a specific inhibitor of cytochrome P450 enzymes, making it relevant in pharmacological studies .
The synthesis of (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol typically involves several steps starting from commercially available precursors.
Methods:
Technical Details:
The molecular structure of (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol can be described by its molecular formula and a molecular weight of approximately 421.43 g/mol.
Structural Features:
(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol can participate in various chemical reactions:
Types of Reactions:
Technical Details:
The mechanism by which (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol exerts its biological effects involves interactions with specific molecular targets:
The physical and chemical properties of (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol include:
Physical Properties:
Chemical Properties:
(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and biological research, highlighting its significance in advancing our understanding of enzyme function and drug design.
This compound features a defined chiral center at the C4 position of the dihydronaphthalene ring system, confirmed as the S-enantiomer through stereochemical analysis [8]. Its systematic IUPAC name reflects three key structural components:
The molecular formula C₂₂H₂₆Cl₂O₂Si (MW: 421.43 g/mol) was established via high-resolution mass spectrometry [1]. The presence of the triethylsilyl group substantially modifies the compound's physical properties, increasing hydrophobicity (logP ≈ 5.8) and thermal stability compared to the parent naphthol. Crystallographic studies confirm that the silyl group adopts a conformation perpendicular to the naphthalene plane, minimizing steric interactions with the dihydronaphthalene backbone.
Table 1: Key Structural Identifiers
Characteristic | Specification |
---|---|
CAS Registry Number | 1217528-57-8 |
Molecular Formula | C₂₂H₂₆Cl₂O₂Si |
Exact Mass | 420.1094 Da |
Chiral Center Configuration | (4S) |
Protecting Group | Triethylsilyl (TES) ether |
Parent Compound | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone |
This compound serves as a pivotal intermediate in the stereoselective synthesis of the antidepressant Sertraline [(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine]. The synthetic sequence involves:
Epoxidation Precursor: The nucleophilic oxygen at C1 (protected as TES ether) enables stereospecific epoxidation at the C1-C2 position following deprotection, yielding the critical epoxide intermediate required for amine introduction [1].
Chiral Integrity Maintenance: The (4S)-configuration directs stereochemical outcomes in subsequent ring-opening reactions. Comparative studies demonstrate that racemic or (4R)-enantiomers yield pharmacologically inactive Sertraline diastereomers [8].
Protective Group Strategy: The triethylsilyl group provides optimal steric protection during critical transformations. Unlike bulkier silyl groups (e.g., TBS), TES permits efficient epoxidation, while smaller groups (e.g., TMS) offer insufficient stability during multi-step synthesis [1].
Table 2: Synthetic Intermediates in Sertraline Production
Intermediate | Molecular Formula | CAS Number | Role in Pathway |
---|---|---|---|
4-(3,4-Dichlorophenyl)tetralone | C₁₆H₁₂Cl₂O | 79560-19-3 | Ketone precursor to chiral naphthol |
(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | C₁₆H₁₂Cl₂O | 124379-29-9 | Enantiopure reduction product |
N-(4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene)methanamine | C₁₇H₁₅Cl₂N | 79560-20-6 | Schiff base intermediate |
(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol | C₂₂H₂₆Cl₂O₂Si | 1217528-57-8 | Protected alcohol for epoxidation |
Beyond Sertraline synthesis, this chiral building block enables:
The development of (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol is intrinsically linked to Pfizer's antidepressant research during the 1980s:
Sertraline Optimization: Early synthetic routes to Sertraline suffered from low stereoselectivity at C4. Resolution of 4-(3,4-Dichlorophenyl)tetralone (CAS# 79560-19-3) [4] [6] [7] via chiral reduction or chromatography provided enantiopure tetralols, but required protective groups for downstream chemistry.
Protecting Group Selection: Triethylsilyl emerged as the optimal choice after evaluating alternatives:
Table 3: Key Chiral Intermediates in Sertraline Synthesis
Chiral Intermediate | Optical Purity | Role Advancement |
---|---|---|
(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | >99% ee | Direct precursor to silyl-protected naphthol |
(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol | >98% de | Epoxide precursor with configurational stability |
N-(4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene)methanamine | N/A (geometric) | Schiff base for reductive amination |
The compound remains commercially available from specialty suppliers (e.g., Santa Cruz Biotechnology) for research applications at approximately $300 per 10 mg [1], reflecting both its synthetic value and the complexity of enantiopure preparation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: